molecular formula C11H12Cl2N2 B1521420 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride CAS No. 1185304-76-0

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride

Cat. No. B1521420
CAS RN: 1185304-76-0
M. Wt: 243.13 g/mol
InChI Key: CUJJNHSGYOSNTL-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole is a chemical compound with the molecular formula C11H11ClN2 . It has been studied for its potential therapeutic applications. For instance, carboxymethylated pyridoindoles, which are related compounds, have been characterized by their antioxidant activity combined with the ability to inhibit aldose reductase . This makes them potentially useful in the treatment of diabetic complications .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole consists of a pyridoindole core with a chlorine atom at the 8th position . The compound has an average mass of 206.671 Da and a monoisotopic mass of 206.061081 Da .

Scientific Research Applications

Therapeutic Potential in Oncology

The pyridopyrimidine moiety, which is structurally related to 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride , has been identified in compounds with significant therapeutic potential. These compounds have been studied for their role in the treatment of various cancers, including breast cancer and rheumatoid arthritis . The compound’s ability to interact with cellular targets relevant to cancer progression makes it a candidate for further research in oncological applications.

Antimicrobial Activity

Synthetic derivatives of pyridopyrimidines, which share a core structure with the compound , have demonstrated antimicrobial properties . This suggests that 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride could be explored for its potential use as an antimicrobial agent, possibly offering a new avenue for treating resistant strains of bacteria.

Anti-Inflammatory and Analgesic Effects

Compounds with a pyridopyrimidine core have shown anti-inflammatory and analgesic activities . This indicates that 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride may have applications in the development of new anti-inflammatory drugs or analgesics, which could be particularly beneficial for chronic inflammatory diseases.

Cardiovascular Research

The pyridopyrimidine derivatives are known to exhibit hypotensive effects, which are valuable in the study and treatment of cardiovascular diseases . Research into 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride could lead to new insights into its cardiovascular effects and potential therapeutic uses.

Drug Development and Synthesis

The compound’s structure is conducive to chemical modifications, making it a valuable scaffold for the synthesis of new drugs . Its versatility in drug development can be harnessed to create a variety of therapeutics with potential applications across multiple fields of medicine.

properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJNHSGYOSNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride
Reactant of Route 6
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride

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